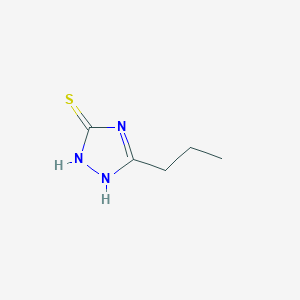

5-propyl-4H-1,2,4-triazole-3-thiol

概述

描述

5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

作用机制

Target of Action

Similar compounds, such as 4,5-diamino-4h-1,2,4 triazole-3-thiol derivatives, have been reported to inhibit kinases . Kinases are enzymes that play a crucial role in cellular processes, including cell growth, division, and metabolism.

Mode of Action

It’s speculated that the compound might interact with its targets via the sulfur atom of the thiol group and the nitrogen atoms of the triazole ring . For instance, a similar compound was found to form a hydrogen bond between the sulfur atom of the triazole and a carbonyl group in the receptor .

Biochemical Pathways

Compounds with a similar triazole nucleus have been reported to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 14321006 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Based on the potential kinase inhibition activity of similar compounds , it can be speculated that the compound might alter cellular processes regulated by kinases, such as cell growth and division.

Action Environment

Similar compounds have been reported to show increased adsorption capacity at higher temperatures , suggesting that temperature could potentially influence the compound’s action and stability.

生化分析

Biochemical Properties

5-propyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and receptors. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound has been shown to inhibit certain enzymes, leading to its potential use as an antimicrobial and anticancer agent . The nature of these interactions often involves the formation of hydrogen bonds and coordination with metal ions, which enhances the compound’s binding affinity and specificity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained modulation of cellular processes, such as apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory conditions . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This interaction can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . The compound’s ability to modulate metabolic pathways underscores its potential as a therapeutic agent for various diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biological effects. Additionally, binding proteins can enhance the stability and solubility of this compound, promoting its accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns enable the compound to modulate specific cellular processes and pathways, contributing to its diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of propylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

化学反应分析

Types of Reactions

5-propyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and thioesters.

科学研究应用

5-propyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-cyclopropyl-4H-1,2,4-triazole-3-thiol

- 4-isopropylthiazol-4-phenyl-1,2,4-triazole

Uniqueness

5-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. This makes it a valuable compound for drug development and other applications where membrane permeability is crucial .

生物活性

5-Propyl-4H-1,2,4-triazole-3-thiol (C₅H₈N₄S) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound features a five-membered triazole ring with a propyl group at the 4-position and a thiol (-SH) group at the 3-position. This unique structure allows it to engage in various biochemical interactions, making it a versatile compound in both biological and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄S |

| Molecular Weight | 143.21 g/mol |

| Melting Point | 250-254 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its thiol and nitrogen groups. The compound is known to bind with enzymes such as cytochrome P450, which plays a critical role in drug metabolism.

Target Interactions

- Enzyme Inhibition : Similar triazole derivatives have been reported to inhibit kinases and other enzymes by binding to their active sites.

- Metal Ion Coordination : The thiol group can form complexes with metal ions (e.g., cadmium (II)), modulating enzyme activity and influencing cellular processes.

3. Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacteria and fungi. For instance:

- Staphylococcus aureus : Inhibits growth at low concentrations.

- Aspergillus flavus : Effective against fungal infections.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by influencing cell signaling pathways and gene expression.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through modulation of specific biochemical pathways.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against pathogenic strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined, showing promising results for future antibiotic development.

- Cellular Mechanisms : Research involving cellular assays demonstrated that the compound affects cell viability and proliferation by modulating apoptosis-related pathways.

- Pharmacokinetics : Studies indicate that the compound exhibits favorable pharmacokinetic properties under laboratory conditions, with stability observed over time.

5. Applications in Scientific Research

This compound finds applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.

- Materials Science : Used in synthesizing luminescent materials and as a corrosion inhibitor in industrial processes.

6. Conclusion

The biological activity of this compound presents significant potential for therapeutic applications due to its diverse mechanisms of action and efficacy against microbial pathogens. Ongoing research is essential to fully elucidate its pharmacological properties and optimize its use in clinical settings.

属性

IUPAC Name |

5-propyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-2-3-4-6-5(9)8-7-4/h2-3H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHAMKQVODCJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368649 | |

| Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7271-46-7 | |

| Record name | 1,2-Dihydro-5-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7271-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 5-propyl-4H-1,2,4-triazole-3-thiol and human serum albumin?

A: Human serum albumin (HSA) plays a crucial role in the transportation of various drugs and biomolecules within the bloodstream []. Understanding how small molecules, like this compound, interact with HSA provides valuable insights into their distribution, efficacy, and potential side effects. Investigating this interaction can contribute to the development of more effective and safer drug candidates.

Q2: What methods were used to study the interaction between this compound and human serum albumin in the research paper?

A: The research paper utilized a combination of spectroscopic techniques and molecular modeling to characterize the interaction []. Spectroscopic methods, likely including fluorescence quenching and UV-Vis spectroscopy, were employed to experimentally determine binding constants and thermodynamic parameters of the interaction. Molecular modeling studies were likely used to visualize the binding mode and identify key amino acid residues involved in the interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。